3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one
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Overview
Description
3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one is a complex organic compound featuring two imidazole rings substituted with nitro and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-5-nitroimidazole with a suitable aldehyde, followed by reduction and subsequent hydroxylation to introduce the hydroxy group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of diamines.
Substitution: Formation of alkylated or acylated imidazole derivatives.
Scientific Research Applications
3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one involves its interaction with biological molecules. The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components, thereby exerting antimicrobial effects . The imidazole rings can also interact with enzymes and proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used for similar applications.
Ornidazole: Used in the treatment of protozoal infections.
Uniqueness: 3-Hydroxy-1,3-bis(1-methyl-5-nitro-1H-imidazol-2-yl)propan-1-one is unique due to its dual imidazole rings and the presence of both nitro and hydroxy functional groups. This combination of features provides it with distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
143880-01-7 |
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Molecular Formula |
C11H12N6O6 |
Molecular Weight |
324.25 g/mol |
IUPAC Name |
3-hydroxy-1,3-bis(1-methyl-5-nitroimidazol-2-yl)propan-1-one |
InChI |
InChI=1S/C11H12N6O6/c1-14-8(16(20)21)4-12-10(14)6(18)3-7(19)11-13-5-9(15(11)2)17(22)23/h4-6,18H,3H2,1-2H3 |
InChI Key |
KYUBFNMIIBOOLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(CC(=O)C2=NC=C(N2C)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
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